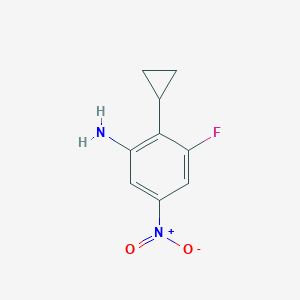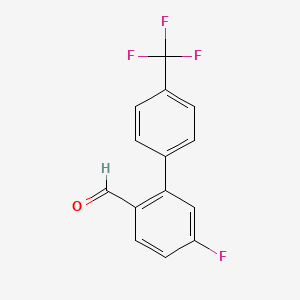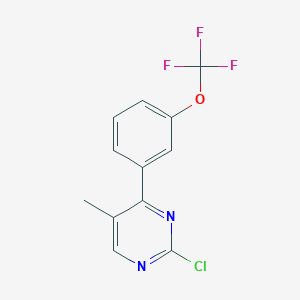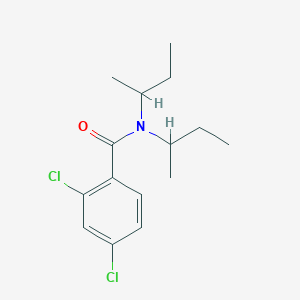![molecular formula C13H13ClO2 B8318227 4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8318227.png)
4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
Overview
Description
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a tetrahydro-biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable biphenyl precursor followed by selective chlorination and hydrolysis steps. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The aldehyde group in 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro and hydroxy groups may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
- 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups and the tetrahydro-biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H13ClO2 |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-4,8,12,16H,5-7H2 |
InChI Key |
DQKFXPPLUISPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1O)C=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromo-4-methoxy-benzyl)-1H-[1,2,4]triazole](/img/structure/B8318149.png)
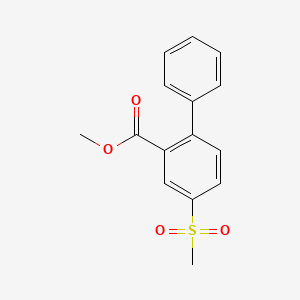
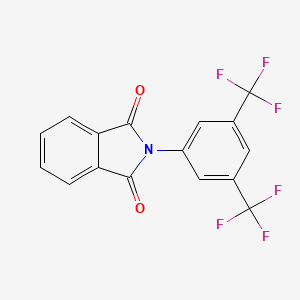
![2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine](/img/structure/B8318176.png)
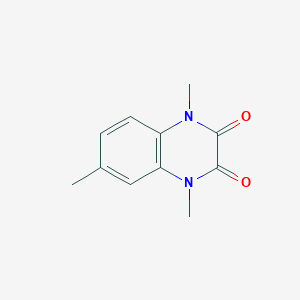


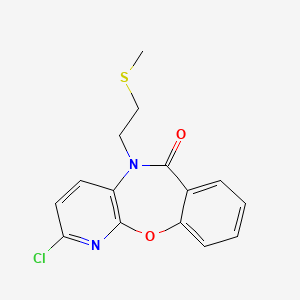
![2-ethyl-9-methyl-13-(2-phenylethyl)-5-(1H-pyrrol-2-yl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8318214.png)
